![molecular formula C11H10IN B3047663 1-[(4-Iodophenyl)methyl]-1H-pyrrole CAS No. 143128-29-4](/img/structure/B3047663.png)
1-[(4-Iodophenyl)methyl]-1H-pyrrole
Overview
Description
1-[(4-Iodophenyl)methyl]-1H-pyrrole is an organic compound with the molecular formula C11H10IN It is characterized by the presence of an iodophenyl group attached to a pyrrole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(4-Iodophenyl)methyl]-1H-pyrrole can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Another method involves the direct iodination of 1-benzyl-1H-pyrrole using iodine and an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. This reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Iodophenyl)methyl]-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives or reduction to form pyrrolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like n-butyllithium or Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether or tetrahydrofuran (THF) are commonly used.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like THF or ethanol.
Major Products Formed
Substitution: Formation of various substituted phenylmethylpyrroles.
Coupling: Formation of biaryl or diaryl derivatives.
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of pyrrolidine derivatives.
Scientific Research Applications
1-[(4-Iodophenyl)methyl]-1H-pyrrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Iodophenyl)methyl]-1H-pyrrole depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact molecular targets and pathways involved vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Bromophenyl)methyl]-1H-pyrrole: Similar structure with a bromine atom instead of iodine.
1-[(4-Chlorophenyl)methyl]-1H-pyrrole: Similar structure with a chlorine atom instead of iodine.
1-[(4-Fluorophenyl)methyl]-1H-pyrrole: Similar structure with a fluorine atom instead of iodine.
Uniqueness
1-[(4-Iodophenyl)methyl]-1H-pyrrole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior, making it suitable for specific applications, such as radiolabeling for medical imaging .
Properties
IUPAC Name |
1-[(4-iodophenyl)methyl]pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPDTHNKTSOIBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596255 | |
Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143128-29-4 | |
Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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